4-Methyl-3-(oxan-4-yl)-1,2-oxazol-5-amine
Description
4-Methyl-3-(oxan-4-yl)-1,2-oxazol-5-amine is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 4 and an oxan-4-yl (tetrahydropyranyl) group at position 2. The oxazole ring system, characterized by a five-membered aromatic structure containing one oxygen and one nitrogen atom, confers unique electronic and steric properties. The oxan-4-yl substituent introduces a polar, oxygen-containing tetrahydropyran moiety, which enhances solubility and may influence hydrogen-bonding interactions in biological or crystalline environments .
Properties
IUPAC Name |
4-methyl-3-(oxan-4-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-8(11-13-9(6)10)7-2-4-12-5-3-7/h7H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCOXESJNLSOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342071-71-9 | |
| Record name | 4-methyl-3-(oxan-4-yl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(oxan-4-yl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-(oxan-4-yl)-1,2-oxazole with an amine source under acidic or basic conditions to introduce the amine group at the 5-position of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and amination processes efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(oxan-4-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxazole oxides.
Reduction: Formation of saturated oxazole derivatives.
Substitution: Formation of N-substituted oxazole derivatives.
Scientific Research Applications
4-Methyl-3-(oxan-4-yl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(oxan-4-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Heterocycle Variations
- 1,2-Oxazole Derivatives: 4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine (): Replaces the oxan-4-yl group with a pyridin-3-yl ring. 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine (): Substituted with a lipophilic 2,4-difluorophenyl group, reducing polarity and enhancing membrane permeability compared to the oxan-4-yl analog .
Oxadiazole Derivatives :
Substituent Effects
- Polar vs. Non-Polar Groups: The oxan-4-yl group in the target compound increases solubility in polar solvents (e.g., water, ethanol) compared to fluorophenyl or pyridinyl substituents, which are more lipophilic .
- Hydrogen-Bonding Capacity : The ether oxygen in oxan-4-yl can act as a hydrogen-bond acceptor, facilitating interactions in crystal lattices or biological targets. In contrast, fluorophenyl groups engage primarily in van der Waals interactions .
Physical and Chemical Properties
Research Findings and Challenges
- Crystallography : The oxan-4-yl group in the target compound likely forms a 3D hydrogen-bonded network in crystals, similar to N—H⋯N interactions observed in 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine .
- Stability : Oxan-4-yl’s ether linkage may hydrolyze under strong acidic conditions, limiting use in low-pH formulations compared to fluorophenyl analogs .
- Scalability : Synthesis of oxan-4-yl derivatives is more straightforward than pyridinyl analogs, which require costly catalysts for cross-coupling .
Biological Activity
4-Methyl-3-(oxan-4-yl)-1,2-oxazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.
Chemical Structure and Properties
The compound features an oxazole ring fused with an oxane moiety, along with an amine group at the 5-position, which contributes to its unique chemical properties. The molecular formula is C₉H₁₃N₃O, and it has a molecular weight of approximately 167.21 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC₅₀ value was determined to be approximately 15 µM after 48 hours of exposure.
Table 2: Anticancer Activity
| Cell Line | IC₅₀ (µM) | Mode of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Inhibition of cell cycle progression |
| A549 | 25 | Modulation of PI3K/Akt pathway |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxazole ring is known to engage in hydrogen bonding and π-stacking interactions, which can modulate enzyme activity or alter cellular signaling pathways.
Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit key enzymes involved in cancer progression and microbial metabolism, including:
- Cyclooxygenase (COX) : Implicated in inflammation and cancer.
- Matrix Metalloproteinases (MMPs) : Involved in tumor invasion and metastasis.
Research Applications
Given its biological properties, this compound is being explored for various applications:
- Pharmaceutical Development : As a potential lead compound for new antimicrobial and anticancer drugs.
- Chemical Synthesis : Utilized as a building block for synthesizing more complex heterocyclic compounds.
- Material Science : Investigated for developing novel materials with specific functional properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
